Bis(trifluoromethyl)chlorophosphine
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Bis(trifluoromethyl)chlorophosphine exhibits versatile reactivity and synthesis potential in chemical research. For instance, Pinkerton and Cavell (1971) demonstrated its use in synthesizing diphosphorus compounds bridged by sulfur atoms, highlighting its reactivity with mercury, halogens, and hydrogen halides (Pinkerton & Cavell, 1971). Similarly, Ang and So (1985) explored its reactions with trifluoronitrosomethane, leading to the formation of various compounds, indicative of its broad reactivity range (Ang & So, 1985).
Synthesis of Phosphorus Compounds
Bis(trifluoromethyl)chlorophosphine plays a significant role in synthesizing diverse phosphorus-containing compounds. Marugg et al. (1986) used it for preparing phosphoramidites and H-phosphonates of d-nucleosides (Marugg et al., 1986). Also, Nigumi and Emeléus (1970) demonstrated its utility in forming various chlorophosphines and arsines, further showcasing its versatility (Nigumi & Emeléus, 1970).
In Organometallic Chemistry
The compound finds applications in organometallic chemistry as well. Abrams, Scott, and Baker (2000) synthesized a family of bis(arylamino)chlorophosphines, demonstrating its applicability in generating complex organometallic structures (Abrams, Scott, & Baker, 2000).
In Nucleophilic Reactions
Bis(trifluoromethyl)chlorophosphine is also effective in nucleophilic reactions. Longeau and Knochel (1996) showed its utility in substituting primary and secondary alkyl halides, highlighting its role in producing polyfunctional phosphines (Longeau & Knochel, 1996).
In Phosphoramidate Synthesis
Furthermore, it has been used in synthesizing amino acid phosphoramidate monoesters, as demonstrated by Choy, Drontle, and Wagner (2006), emphasizing its importance in creating specialized biochemical compounds (Choy, Drontle, & Wagner, 2006).
properties
IUPAC Name |
chloro-bis(trifluoromethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF6P/c3-10(1(4,5)6)2(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNGGHOLGPULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215318 | |
Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trifluoromethyl)chlorophosphine | |
CAS RN |
650-52-2 | |
Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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